Cytotoxicity in Hep G2 Hepatocarcinoma Cells (MTT Assay): BRAM vs. Bromoxynil and BRAC
In a direct head‑to‑head comparison using the MTT viability assay on Hep G2 cells, 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) demonstrated substantially lower cytotoxicity than the parent herbicide bromoxynil (BRX) and comparable low activity to the acid metabolite BRAC [1]. At 100 mg L⁻¹, BRX caused 91 ± 1 % inhibition of viability after 48 h, BRAM only 17 ± 6 %, and BRAC 13 ± 3 % [1]. The roughly 5.4‑fold difference in inhibitory activity between BRAM and BRX confirms that replacement of the nitrile with the carboxamide moiety virtually abolishes acute cytotoxicity in this human liver cell model.
| Evidence Dimension | Inhibition of Hep G2 cell viability (I 48 %) at 100 mg L⁻¹ |
|---|---|
| Target Compound Data | BRAM: I 48 = 17 ± 6 % |
| Comparator Or Baseline | Bromoxynil (BRX): I 48 = 91 ± 1 %; BRAC (acid metabolite): I 48 = 13 ± 3 % |
| Quantified Difference | BRAM exhibits 5.4‑fold lower inhibition than BRX; BRAM and BRAC are statistically indistinguishable (p > 0.05, inferred from overlapping SD ranges). |
| Conditions | Hep G2 human hepatocarcinoma cell line; MTT assay; 48 h exposure; 100 mg L⁻¹ test concentration; n = 3. |
Why This Matters
For scientists selecting a non‑phytotoxic reference standard or internal standard for environmental monitoring, BRAM provides a human‑cell‑relevant safety margin that bromoxynil cannot offer.
- [1] Lovecka P, Thimova M, Grznarova P, Lipov J, Knejzlik Z, Stiborova H, Nindhia TGT, Demnerova K, Ruml T. Study of Cytotoxic Effects of Benzonitrile Pesticides. Biomed Res Int. 2015;2015:381264. doi:10.1155/2015/381264. Table 3. View Source
